N-[2-(2-chlorophenoxy)ethyl]-N-methylamine
CAS No.: 70289-29-1
Cat. No.: VC3823275
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70289-29-1 |
|---|---|
| Molecular Formula | C9H12ClNO |
| Molecular Weight | 185.65 g/mol |
| IUPAC Name | 2-(2-chlorophenoxy)-N-methylethanamine |
| Standard InChI | InChI=1S/C9H12ClNO/c1-11-6-7-12-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
| Standard InChI Key | GYRWDMBVYFSMTO-UHFFFAOYSA-N |
| SMILES | CNCCOC1=CC=CC=C1Cl |
| Canonical SMILES | CNCCOC1=CC=CC=C1Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
N-[2-(2-Chlorophenoxy)ethyl]-N-methylamine consists of a phenoxy ring substituted with a chlorine atom at the ortho position, connected via an ethyl chain to a methyl-substituted amine group. The IUPAC name reflects this structure: N-methyl-2-(2-chlorophenoxy)ethanamine. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 70289-29-1 | |
| Molecular Formula | C₉H₁₂ClNO | |
| Molecular Weight | 185.65 g/mol | |
| SMILES Notation | CN(CCOC1=CC=CC=C1Cl)C |
The chlorine atom at the ortho position introduces steric hindrance and electronic effects, influencing reactivity and intermolecular interactions .
Physicochemical Properties
Physical State and Stability
N-[2-(2-Chlorophenoxy)ethyl]-N-methylamine is typically a crystalline solid with a melting point range of 284–286°C . Its stability under ambient conditions is unspecified, but analogous amines generally require storage in inert atmospheres to prevent oxidation.
Partitioning and Solubility
The compound’s calculated partition coefficient (xlogP = 2.41) suggests moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethanol over water . This property is critical for its pharmacokinetic behavior in biological systems.
Biological Activity and Applications
Research Use Cases
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Drug Discovery: As a scaffold for designing serotonin reuptake inhibitors or anticonvulsants .
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Chemical Probes: Investigating neurotransmitter receptor interactions due to its amine functionality .
Comparative Analysis with Structural Analogs
| Compound | Key Difference | Potential Application |
|---|---|---|
| N-[2-(4-Chlorophenoxy)ethyl]-N-methylamine | Para-chloro substitution | Altered receptor binding |
| 2-(2-Chlorophenoxy)ethylamine | Primary amine | Reduced lipophilicity |
The ortho-chlorine configuration in N-[2-(2-chlorophenoxy)ethyl]-N-methylamine may enhance steric interactions in enzyme binding pockets compared to para-substituted analogs .
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